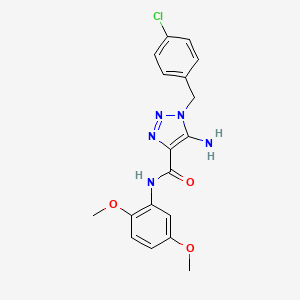![molecular formula C19H13ClN6O3S B3010632 2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-nitrophenyl)acetamide CAS No. 893913-74-1](/img/structure/B3010632.png)
2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-nitrophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule with several functional groups, including a pyrazolo[3,4-d]pyrimidine core, a thioether linkage, and an acetamide group. The presence of these functional groups suggests that the compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The pyrazolo[3,4-d]pyrimidine core is a fused nitrogen-containing heterocyclic ring system. This structure is found in many biologically active compounds and is considered a privileged structure in medicinal chemistry .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by its functional groups. For example, the acetamide group could undergo hydrolysis, and the thioether linkage could be oxidized .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its functional groups and overall structure. For example, the presence of the polar acetamide group could enhance solubility in polar solvents .Aplicaciones Científicas De Investigación
Antitumor Activity
A study by El-Morsy et al. (2017) synthesized a series of derivatives similar to the compound . They evaluated their antitumor activity against the human breast adenocarcinoma cell line MCF7. Among the derivatives, one with a structure closely related to 2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-nitrophenyl)acetamide showed notable antitumor activity with an IC50 of 23 μM (El-Morsy, El-Sayed, & Abulkhair, 2017).
Synthesis and Characterization
Salian et al. (2017) conducted a study focusing on the synthesis and spectroscopic characterization of compounds structurally related to this compound. The compound was synthesized through a specific reaction pathway and characterized using various spectroscopic techniques (Salian, Narayana, & Sarojini, 2017).
Antimicrobial Activity
Bondock et al. (2008) explored the synthesis of new heterocycles incorporating a similar moiety. The synthesized compounds were tested and evaluated for antimicrobial properties, suggesting potential applications in this area (Bondock, Rabie, Etman, & Fadda, 2008).
Herbicidal Activity
Luo et al. (2017) synthesized a series of pyrazolo[3,4-d]pyrimidine-4-one derivatives, which are structurally similar to the compound . These derivatives demonstrated significant herbicidal activity against certain plants, indicating potential agricultural applications (Luo, Zhao, Zheng, & Wang, 2017).
Mecanismo De Acción
Target of Action
The primary targets of this compound are the Src family tyrosine kinases . These kinases play a crucial role in cellular signaling, and their inhibition can have significant effects on cell proliferation and survival .
Mode of Action
The compound acts as a potent and selective inhibitor of the Src family tyrosine kinases . It interacts with these kinases in an ATP-competitive manner, effectively blocking their activity . This results in the disruption of downstream signaling pathways that are critical for cell proliferation and survival .
Biochemical Pathways
The inhibition of Src family tyrosine kinases affects several biochemical pathways. One key pathway is the AKT-Wee1-cyclin-dependent kinase 1 (CDK1) axis . Inhibition of Src kinases hinders this axis, leading to the inhibition of CDK1, the main trigger of entry into mitosis . This can result in a G2/M arrest in cells, disrupting the cell cycle and inhibiting cell proliferation .
Result of Action
The inhibition of Src family tyrosine kinases by this compound can have significant cellular effects. It can induce a G2/M arrest in cells, disrupting the cell cycle and inhibiting cell proliferation . Additionally, it can shift the balance toward apoptosis rather than growth arrest, leading to cell death . These effects can be particularly beneficial in the treatment of cancers, where uncontrolled cell proliferation is a key problem .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the compound’s solubility and stability . Additionally, the presence of other molecules or drugs can influence the compound’s efficacy through potential drug-drug interactions. Therefore, these factors should be carefully considered when using this compound for therapeutic purposes.
Direcciones Futuras
Propiedades
IUPAC Name |
2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(4-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClN6O3S/c20-12-1-5-14(6-2-12)25-18-16(9-23-25)19(22-11-21-18)30-10-17(27)24-13-3-7-15(8-4-13)26(28)29/h1-9,11H,10H2,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZAYAGGMPZFXNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CSC2=NC=NC3=C2C=NN3C4=CC=C(C=C4)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClN6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
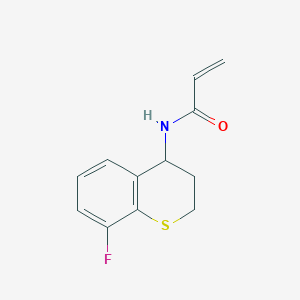
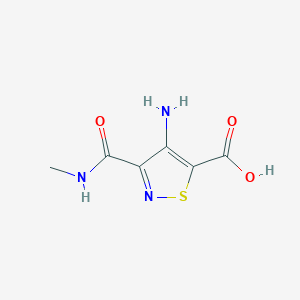

![5-[2-(4-Methoxyphenyl)diazenyl]-2,4-diphenylpyrimidine](/img/structure/B3010554.png)
![N-{3-tert-butyl-3-azabicyclo[3.2.1]octan-8-ylidene}hydroxylamine](/img/structure/B3010555.png)
![N-(5-(1-isopropyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B3010557.png)
![2,5-Dimethyl-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]furan-3-carboxamide](/img/structure/B3010558.png)
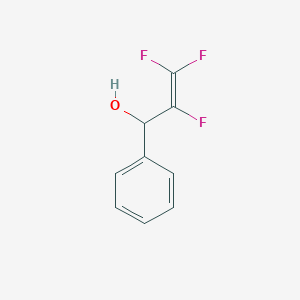
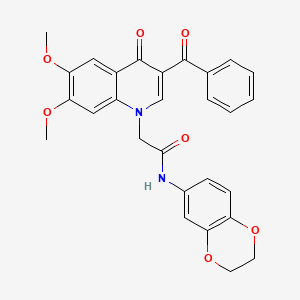
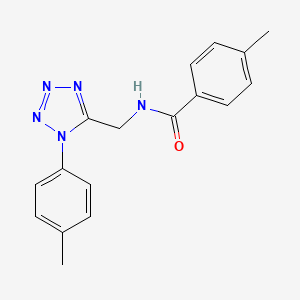
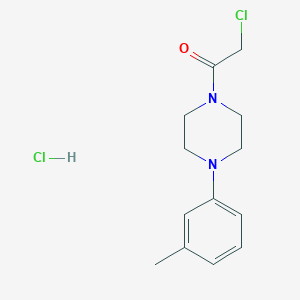
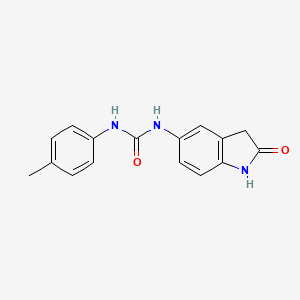
![2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-methylbenzyl)acetamide](/img/structure/B3010572.png)
